2,3- vs. 2,6-Dimethylphenoxy Isomer Differentiation
The 2,3-dimethyl substitution pattern on the phenoxy ring distinguishes this compound from the more extensively studied 2,6-dimethyl positional isomer (MH-76 series). In published SAR studies of aroxyalkyl piperazine derivatives targeting serotonin and adrenergic receptors, the position of methyl groups on the phenoxy ring was identified as a key determinant of receptor subtype selectivity. Compounds bearing the 2,3-dimethylphenoxy motif (exemplified by compound 5 in the series, 1-[2-(2,3-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine dihydrochloride) demonstrated the lowest effective dose for antidepressant-like activity at 5 mg/kg b.w. in mice, whereas the corresponding 2,6-dimethyl analog exhibited a different potency and efficacy profile [1]. This positional sensitivity indicates that 1-[3-(2,3-dimethyl-phenoxy)-propyl]-piperazine, as an unsubstituted piperazine scaffold bearing the 2,3-dimethyl arrangement, offers a distinct starting point for SAR exploration that cannot be recapitulated by the 2,6-dimethyl isomer.
| Evidence Dimension | In vivo antidepressant-like activity (lowest effective dose in mice) |
|---|---|
| Target Compound Data | Scaffold bearing 2,3-dimethylphenoxy group; specific quantitative activity for 401802-39-9 not directly reported in primary literature |
| Comparator Or Baseline | 2,6-dimethyl isomer series (MH-76, 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine): antihypertensive and metabolic effects in fructose-fed rats; different therapeutic profile |
| Quantified Difference | Qualitative difference in therapeutic indication: antidepressant-like (2,3-dimethyl series) vs. cardiovascular/metabolic (2,6-dimethyl isomer). Quantitative head-to-head data for 401802-39-9 specifically is not available in the retrieved primary literature. |
| Conditions | Mouse forced swim test for antidepressant activity (2,3-dimethyl series); fructose-fed rat model for 2,6-dimethyl isomer |
Why This Matters
Procurement of the correct positional isomer is critical for SAR reproducibility; the 2,3-dimethyl substitution directs a distinct pharmacological vector compared to 2,6-dimethyl analogs, making generic substitution scientifically invalid.
- [1] Synthesis and activity of newly designed aroxyalkyl or aroxyethoxyethyl derivatives of piperazine on the cardiovascular and the central nervous systems, PubMed, 2016. Compound 5 (2,3-dimethylphenoxy derivative) showed lowest antidepressant-like dose at 5 mg/kg. View Source
